molecular formula C9H14N2 B164075 4-(1-Aminopropyl)aniline CAS No. 133332-54-4

4-(1-Aminopropyl)aniline

Cat. No. B164075
CAS RN: 133332-54-4
M. Wt: 150.22 g/mol
InChI Key: IYWMAXHBPYOXNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Aminopropyl)aniline, also known as para-aminopropylaniline (PAPA), is an organic compound that belongs to the class of aromatic amines. It is a colorless to pale yellow liquid that is used in various industrial applications, including the production of dyes, pigments, and pharmaceuticals. In recent years, PAPA has gained attention in scientific research due to its potential applications in the field of medicine.

Mechanism of Action

The mechanism of action of PAPA is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. PAPA also activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in antioxidant defense.
Biochemical and Physiological Effects:
PAPA has been shown to have a range of biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). PAPA has also been shown to reduce oxidative stress and lipid peroxidation. In addition, PAPA has been found to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the main advantages of using PAPA in lab experiments is its low toxicity. PAPA has been shown to have a high safety profile, making it suitable for use in animal studies. However, one limitation of using PAPA is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several potential future directions for research on PAPA. One area of interest is the development of PAPA-based drugs for the treatment of cancer and neurodegenerative diseases. Another area of research could be the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of PAPA. Additionally, further studies could explore the potential use of PAPA in other applications, such as the development of new dyes and pigments.

Synthesis Methods

PAPA can be synthesized using various methods, including the reduction of 4-nitrophenylpropylamine, the reaction of 4-bromoaniline with propylamine, and the reaction of 4-nitroaniline with propylamine followed by reduction. The most commonly used method involves the reduction of 4-nitrophenylpropylamine using a reducing agent such as iron powder or sodium dithionite.

Scientific Research Applications

PAPA has been extensively studied for its potential applications in medicine. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. PAPA has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. It has also been shown to have neuroprotective effects and could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

133332-54-4

Product Name

4-(1-Aminopropyl)aniline

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

4-(1-aminopropyl)aniline

InChI

InChI=1S/C9H14N2/c1-2-9(11)7-3-5-8(10)6-4-7/h3-6,9H,2,10-11H2,1H3

InChI Key

IYWMAXHBPYOXNJ-UHFFFAOYSA-N

SMILES

CCC(C1=CC=C(C=C1)N)N

Canonical SMILES

CCC(C1=CC=C(C=C1)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.